molecular formula C27H41NO2 B1684311 Cyclopamine CAS No. 4449-51-8

Cyclopamine

Cat. No. B1684311
CAS RN: 4449-51-8
M. Wt: 411.6 g/mol
InChI Key: QASFUMOKHFSJGL-LAFRSMQTSA-N
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Description

Cyclopamine is a naturally occurring steroidal alkaloid. It is a teratogenic component of corn lily (Veratrum californicum), which when consumed during gestation has been demonstrated to induce birth defects, including the development of a single eye (cyclopia) in offspring .


Synthesis Analysis

A concise and enantioselective total synthesis of the Veratrum alkaloid cyclopamine has been disclosed. This highly convergent synthesis with a 16-step longest linear sequence (LLS) was enabled by a de novo synthesis of the trans-6,5-heterobicycle via a strain-inducing halocyclization process, a key Tsuji–Trost cyclization to construct the fully substituted, spirocyclic THF motif with exquisite diastereocontrol, and a late-stage ring-closing metathesis (RCM) reaction to forge the central tetrasubstituted olefin .


Molecular Structure Analysis

The molecular formula of Cyclopamine is C27H41NO2. The molecular weight is 411.62 . The structure of Cyclopamine bound to the antagonists SANT1 and Anta XV, and the agonist, SAG1.5, at 2.6–2.8Å resolution has been reported .


Chemical Reactions Analysis

The key steps in the synthesis of Cyclopamine were the enantioselective vinylogous Mannich reaction, followed by lactamization to generate the piperidine F ring, and intramolecular oxidative dearomative spiroetherification to construct the DEF-ring spirocyclic core of cyclopamine .


Physical And Chemical Properties Analysis

Cyclopamine has a molar mass of 411.620 g·mol−1. Its density is 1.1±0.1 g/cm3. The boiling point is 550.8±50.0 °C at 760 mmHg. The vapour pressure is 0.0±3.4 mmHg at 25°C. The flash point is 286.9±30.1 °C .

Scientific Research Applications

Inhibition of Hedgehog Signaling Pathway

Cyclopamine is a potent inhibitor of the Hedgehog (Hh) signaling pathway. This pathway is crucial in many human cancers, and cyclopamine's ability to inhibit the Smoothened receptor makes it a valuable tool in cancer research and therapy. Derivatives of cyclopamine, such as IPI-926, have progressed to clinical trials due to their enhanced properties over cyclopamine, which suffers from poor solubility, stability, and moderate activity (Haikuo Ma, Huan-qiu Li, & Xiaohu Zhang, 2013).

Historical Context and Development

Originally identified in the late 1960s, cyclopamine was isolated from the plant Veratrum californicum. It was found responsible for craniofacial birth defects, including cyclops, in the offspring of sheep grazing on these plants. Its discovery was crucial in understanding the Hh signaling pathway's role in embryonic development and cancer. Cyclopamine derivatives have been explored for potential cancer treatments (S. Lee, K. Welch, K. Panter, D. Gardner, M. Garrossian, & C. Chang, 2014).

Pharmacological Enhancements

Efforts to overcome cyclopamine's limitations have led to the synthesis of derivatives with improved properties. For example, exo-cyclopamine is a stable and highly potent derivative, showing significant potential as an experimental drug against several types of human cancer (P. Heretsch, A. Büttner, Lito Tzagkaroulaki, S. Zahn, B. Kirchner, & A. Giannis, 2011).

Dermatological Research Applications

Cyclopamine has also been instrumental in dermatological research, particularly in dissecting the sonic hedgehog pathway. This has opened potential applications in clinical dermatology, expanding the scope of cyclopamine beyond oncology (M. McFerren, 2006).

Safety And Hazards

Cyclopamine is classified as a germ cell mutagen and a reproductive toxin. It is suspected of causing genetic defects and damaging fertility or the unborn child. It should be handled with special instructions and all safety precautions should be read and understood before use .

properties

IUPAC Name

(3S,3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H41NO2/c1-15-11-24-25(28-14-15)17(3)27(30-24)10-8-20-21-6-5-18-12-19(29)7-9-26(18,4)23(21)13-22(20)16(27)2/h5,15,17,19-21,23-25,28-29H,6-14H2,1-4H3/t15-,17+,19-,20-,21-,23-,24+,25-,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QASFUMOKHFSJGL-LAFRSMQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5CC4=C3C)C)O)C)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC=C6C[C@H](CC[C@@]6([C@H]5CC4=C3C)C)O)C)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H41NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6043709
Record name Cyclopamine
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Molecular Weight

411.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

A NUMBER OF VERATRUM ALKALOIDS WERE TESTED IN PREGNANT SHEEP FOR TERATOGENICITY. THE COMPOUNDS JERVINE, CYCLOPAMINE...AND CYCLOPOSINE...PRODUCED DEFORMITIES SIMILAR TO NATURAL CASES. THE 3 TERATOGENIC COMPOUNDS ARE CLOSELY RELATED STEROIDAL FURANOPIPERIDINES, BUT CYCLOPAMINE IS THE TERATOGEN OF NATURAL IMPORTANCE BECAUSE OF PLANT CONCN. CLOSELY RELATED COMPD DEVOID OF THE FURAN RING DID NOT PRODUCE CYCLOPIA IN SHEEP, SUGGESTING THAT AN INTACT FURAN RING WAS REQUIRED FOR ACTIVITY, PERHAPS CONFERRING SOME ESSENTIAL CONFIGURATION ON THE MOLECULE.
Record name CYCLOPAMINE
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Product Name

Cyclopamine

CAS RN

4449-51-8
Record name Cyclopamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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